Pigment yellow 3
Overview
Description
Pigment Yellow 3 is a greenish shade yellow pigment, semi-transparent, having good resistance and high color strength . It is suitable for use in water-based paints, water-based inks, and industrial paints .
Synthesis Analysis
A new type of near-infrared (NIR) reflective yellow pigment with a general formula of [(Li 0.4 RE 0.6 Al 0.6) x/2 Bi 1–x] [Mo x V 1–x]O 4 was prepared by a solid-phase reaction calcined at a high temperature of 700 °C .
Molecular Structure Analysis
The X-ray crystal structure of C.I. Pigment Yellow 12, 2,2′-[(3,3′-dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)bis[3-oxo-N-phenylbutanamide], is described .
Chemical Reactions Analysis
Pigment Yellow 3 is produced through various reactions. For example, solid-state reactions (roasting process) are used for red, black, and brown pigments. Precipitation reactions (Penniman–Zoph process, scrap process) are used for yellow, red, orange, and black pigments .
Physical And Chemical Properties Analysis
Pigment Yellow 3 appears as a yellow powder with a density of 1.6 g/cm3 . It has an oil absorption rate of 25-60 ml/100g and a pH value of 6.0-7.5 . It is insoluble in water .
Scientific Research Applications
Extraction and Characterization of Yellow Pigments
Extraction Techniques : A study on extracting yellow pigment from Tangerine peel showed that ethanol is an effective solvent. Optimal conditions included a pH value of 3, ethanol density of 50%, temperature of 60°C, and extraction time of 60 minutes. This pigment exhibited a maximum absorption wavelength of 360 nm, indicating its potential for scientific and industrial applications (Zhou Dan, 2008).
Characterization of Pigments from Microorganisms : Research on marine soil microorganisms isolated three types of pigments, including a yellow pigment from Xanthomonas sp. These pigments were characterized using UV-Visible spectrophotometry and GC/MS analysis, revealing their potential for antimicrobial, antioxidant, and anticancer applications. The yellow pigment specifically showed promise for use as a natural colorant in food products and cloth dyeing (P. Selvi & P. Iyer, 2018).
Development of New Yellow Pigments
CeO2–ZrO2 Based Pigments : A study introduced Ce 1− x Zr x Bi y O 2− y /2 solid solutions as new inorganic yellow pigments. These pigments absorb ultraviolet and visible light under 500 nm, resulting in a brilliant yellow color. They are considered ecological materials due to their composition of non-toxic elements, making them safe alternatives for use in paints, inks, plastics, and ceramics (S. Furukawa, T. Masui, & N. Imanaka, 2008).
- building roof materials due to their thermal and chemical stability, in addition to their aesthetic appeal (Lili Liu, A. Han, M. Ye, & Minchun Zhao, 2015).
Historical and Cultural Aspects of Yellow Pigments
- Pigments in South American Painting : A multidisciplinary study involving chemists and art historians analyzed yellow pigments used in 29 paintings from the highlands of Peru during the colonial period (1610–1780). The study revealed insights into the recipes for color preparation followed by artists in big workshops of Cusco and cities of Alto Peru, highlighting the historical significance of yellow pigments in art and culture (A. Seldes et al., 2002).
Nutritional and Agricultural
- Pigments in Durum Wheat : The color of durum wheat grain, a staple food for humans, is primarily due to yellow pigments such as carotenoids. These pigments not only provide aesthetic value but also have significant implications for the marketing and nutritional value of durum wheat products. Their presence indicates health benefits, such as decreased risks of certain diseases, making them an important trait in breeding programs aimed at enhancing the nutritional value of wheat grain (D. B. M. Ficco et al., 2014).
Environmental Applications
- Novel Environment-Friendly Yellow Pigments : Research into environment-friendly yellow pigments based on praseodymium(III) tungstate revealed that doping with trivalent Ce3+ ions resulted in brilliant yellow hues. These pigments exhibited high color durability and resistance to light and acid/base solutions, showing potential for use as safe, non-toxic colorants in various industries (B. Bae, S. Tamura, & N. Imanaka, 2017).
Biological and Ecological Studies
- Carotenoid Pigments in Animals : A study described a simple chemical test for behavioral ecologists to determine the presence of carotenoid pigments in animal tissues. This research provides valuable information about the costs and benefits of bright coloration in animals and helps in understanding the types of pigments that generate animal colors in various ecological contexts (K. McGraw, J. Hudon, G. Hill, & R. Parker, 2005).
Safety And Hazards
When handling Pigment Yellow 3, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Microbial pigments, including yellow pigments, are gaining attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities. This indicates that future generations will depend on microbial pigments over synthetic colorants for sustainable livelihood .
properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNFLIDNYOATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863873 | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA; Other Solid | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxo- | |
CAS RN |
6486-23-3 | |
Record name | Pigment Yellow 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6486-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006486233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment yellow 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L885GOC9B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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